molecular formula C14H21BrN4O2 B1396720 (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate CAS No. 1272973-71-3

(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate

Cat. No. B1396720
M. Wt: 357.25 g/mol
InChI Key: VKECPWSBQAZYKU-JTQLQIEISA-N
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Description

The compound is a derivative of 4-(5-Bromopyrimidin-2-yl)morpholine . This compound is a white to light yellow crystalline powder .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 5-Bromopyrimidine, has been studied for its reactivity. Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular formula for the related compound 4-(5-Bromopyrimidin-2-yl)morpholine is C8H10BrN3O . The SMILES string representation is BrC1=CN=C(N=C1)N1CCOCC1 .


Physical And Chemical Properties Analysis

The related compound 4-(5-Bromopyrimidin-2-yl)morpholine is a white to light yellow crystalline powder . It has a melting point of 86°C to 93°C .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally related to the query compound, was synthesized to study their potential as ligands for the histamine H4 receptor. This research aimed at optimizing potency through systematic modifications, leading to compounds with anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

  • Heterocyclic β-Amino Acids : The synthesis of β-amino-5-pyrimidinepropanoic acid derivatives demonstrates the utility of bromopyrimidine in peptide and peptidomimetic synthesis. This research highlights the chemical's role in the preparation of novel amino acids for therapeutic applications (Bovy & Rico, 1993).

  • Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound with a core structure similar to the query, was identified as an important intermediate for small molecule anticancer drugs. This research underscores the importance of structural optimization in the development of effective anticancer therapeutics (Zhang et al., 2018).

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. This research points to the versatility of pyrimidine derivatives in targeting multiple pathways relevant to cancer and inflammation (Rahmouni et al., 2016).

  • RORγt Inverse Agonists : Research into triazolo- and imidazopyridine RORγt inverse agonists highlights the compound's utility in modulating pro-inflammatory cytokines, with significant implications for autoimmune diseases. This work exemplifies the compound's application in the design of new therapeutic agents (Hintermann et al., 2016).

Safety And Hazards

The related compound 4-(5-Bromopyrimidin-2-yl)morpholine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl (3S)-4-(5-bromopyrimidin-2-yl)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-10-9-18(13(20)21-14(2,3)4)5-6-19(10)12-16-7-11(15)8-17-12/h7-8,10H,5-6,9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKECPWSBQAZYKU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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